molecular formula C17H18ClN3O B3019833 4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine CAS No. 2243510-37-2

4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine

Cat. No.: B3019833
CAS No.: 2243510-37-2
M. Wt: 315.8
InChI Key: VISTZDXBBLZRHA-UHFFFAOYSA-N
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Description

This product is 4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine, a chemical entity designed for research use only. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its strong resemblance to purine bases, which allows these compounds to interact with a wide range of biological targets . The specific substitution pattern on this compound—featuring a 4-chloro group, an N1-benzyl group with a methoxy substituent, and a C3 isopropyl group—is typical of structures developed for high-value research applications. The chloro group at the C4 position is a common synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries for structure-activity relationship (SAR) studies . The scaffold's core structure is of significant interest in various biomedical research fields. Over 300,000 1H-pyrazolo[3,4-b]pyridine analogues have been described in the scientific literature, and they are featured in numerous patents, underscoring their broad utility . Reported research applications for analogous compounds include investigation into kinase inhibition, antimalarial agents, and other therapeutic areas . The presence of substituents at the N1, C3, and C4 positions aligns with common strategies to optimize the compound's physicochemical properties and interaction with enzymatic targets. This product is intended for laboratory research purposes by qualified personnel. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should review the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c1-11(2)16-15-14(18)8-9-19-17(15)21(20-16)10-12-4-6-13(22-3)7-5-12/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISTZDXBBLZRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=NC=CC(=C12)Cl)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, which can modulate their activity and influence cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-4-Chloro-1-[(4-Methoxyphenyl)Methyl]-1H-Pyrazolo[3,4-b]Pyridine (CAS 1854056-69-1)
  • Substituents : Bromine at position 3, chlorine at position 4, and 4-methoxyphenylmethyl at position 1.
  • Molecular Weight : 352.62 g/mol (vs. ~308.78 g/mol for the target compound).
  • Impact : Bromine’s larger atomic radius and electronegativity may alter binding kinetics compared to the propan-2-yl group. Brominated analogs are often intermediates in Suzuki or Stille couplings for further functionalization .
5-Chloro-3-Isopropenyl-1-[(4-Methoxyphenyl)Methyl]Pyrazolo[3,4-c]Pyridine
  • Substituents : Isopropenyl (C=CH2) at position 3, chlorine at position 3.
  • Application : Intermediate in synthesizing EGFR inhibitors targeting the T790M mutation. The unsaturated isopropenyl group may enhance reactivity in cross-coupling reactions .
9a (3-(4-Methoxyphenyl)-1,4-Diphenyl-1H-Pyrazolo[3,4-b]Pyridine)
  • Substituents : Phenyl groups at positions 1 and 4, 4-methoxyphenyl at position 3.
  • Activity : Potent CDK2/CDK9 inhibitor (IC50 = 0.18–0.22 µM) with apoptosis-inducing effects in HeLa and HCT-116 cells. The absence of chlorine and presence of dual phenyl groups highlight the importance of aromatic stacking in kinase binding .

Structural and Pharmacokinetic Comparisons

Table 1: Key Properties of Pyrazolo[3,4-b]Pyridine Derivatives
Compound Molecular Weight (g/mol) logP* TPSA (Ų) Key Substituents Biological Target
Target Compound 308.78 3.5 45.8 4-Cl, 3-propan-2-yl, 1-(4-MeOPh) CDK2/CDK9 (hypothesized)
3-Bromo-4-Cl Analog 352.62 4.1 45.8 3-Br, 4-Cl, 1-(4-MeOPh) Synthetic intermediate
9a 437.50 5.2 54.7 1,4-diphenyl, 3-(4-MeOPh) CDK2/CDK9 (IC50 ~0.2 µM)
Vericiguat 426.40 2.8 118.3 5-F, 1-(2-Fluorobenzyl) sGC stimulant (heart failure)

*logP calculated using ChemAxon or similar tools.

  • Lipophilicity (logP) : The target compound’s logP (~3.5) suggests moderate membrane permeability, lower than phenyl-rich analogs like 9a (logP = 5.2) but higher than Vericiguat (logP = 2.8). This balances solubility and absorption .
  • TPSA (Topological Polar Surface Area): At 45.8 Ų, the target compound’s TPSA is comparable to brominated analogs, indicating similar blood-brain barrier permeability but lower than Vericiguat’s 118.3 Ų, which has polar carbamate and amino groups .

Biological Activity

4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H18ClN3O
  • Molecular Weight : 315.8 g/mol
  • CAS Number : 2243510-37-2

This structure features a pyrazolo[3,4-b]pyridine core with a chloro substituent and a methoxyphenyl group, which are critical for its biological activity.

Research indicates that this compound may exhibit its biological effects through the inhibition of specific protein targets involved in cellular signaling pathways. The compound's ability to interact with enzymes or receptors can lead to significant pharmacological effects.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. A notable study reported that derivatives similar to this compound showed IC50 values in the nanomolar range against tumor cells, indicating strong antiproliferative activity.

Compound Cell Line IC50 (µM) Effect
4-Chloro-1...SJSA-10.22High inhibition
4-Chloro-1...LNCaP0.15High inhibition
4-Chloro-1...HCT1160.24High inhibition

These results suggest that the compound has a promising profile as an antitumor agent.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as a potential CCR1 receptor antagonist, which is implicated in various inflammatory diseases. In vivo studies have shown that it can reduce inflammation markers significantly.

Study on MDM2 Inhibition

A relevant study highlighted the design of similar compounds that inhibit MDM2, a protein that regulates the p53 tumor suppressor. The study found that such compounds could induce apoptosis in cancer cells by restoring p53 function. The mechanism involved binding to MDM2 and preventing it from interacting with p53, thus allowing p53 to activate downstream apoptotic pathways.

Pharmacokinetic Studies

Pharmacokinetic evaluations indicate that compounds related to this compound exhibit favorable absorption and distribution characteristics. Studies in animal models have shown effective plasma levels post-administration, suggesting potential for oral bioavailability.

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine, and what are their critical reaction parameters?

Answer: The synthesis typically involves cyclocondensation of substituted pyrazole precursors with appropriate pyridine derivatives. A representative method includes:

  • Oxidative ring closure : Hydrazine intermediates undergo cyclization using sodium hypochlorite (NaClO) in ethanol at room temperature, yielding the fused pyrazolopyridine core. Reaction time (~3 h) and solvent choice (ethanol) are critical for minimizing side reactions .
  • Substituent introduction : The 4-chloro and 4-methoxyphenylmethyl groups are introduced via nucleophilic substitution or coupling reactions. For example, the methoxyphenylmethyl group may be appended using a benzylation step under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures ≥95% purity. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) confirms purity .

Q. How is the structural identity of this compound validated in synthetic chemistry research?

Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) confirms bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles between aromatic systems (e.g., pyrazolo[3,4-b]pyridine and methoxyphenyl rings: ~9° deviation) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the isopropyl methyl doublet (δ ~1.3 ppm, 6H) and methoxy singlet (δ ~3.8 ppm, 3H) .
    • HRMS : Molecular ion [M+H]⁺ at m/z 315.81 (calculated for C₁₇H₁₈ClN₃O) .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Hybrid functionals like B3LYP (with exact exchange corrections) calculate HOMO/LUMO energies, predicting electrophilic/nucleophilic sites. Basis sets (e.g., 6-31G*) optimize geometry and vibrational frequencies .
  • Molecular docking : Simulations assess interactions with biological targets (e.g., kinases). The chlorophenyl group often participates in hydrophobic interactions, while the pyridine nitrogen acts as a hydrogen bond acceptor .

Q. How are crystallographic data discrepancies resolved for pyrazolo[3,4-b]pyridine derivatives?

Answer:

  • Validation tools : Software like PLATON or CCDC Mercury checks for missed symmetry, twinning, or disorder. For example, π-π stacking distances (e.g., 3.45 Å in monoclinic P2₁/c systems) must align with expected van der Waals interactions .
  • Refinement protocols : Anisotropic displacement parameters and hydrogen atom placement (riding model) reduce R-factor discrepancies. SHELXL refinement with high-resolution data (≤0.8 Å) ensures reliability .

Q. What mechanistic insights explain the regioselective functionalization of the pyrazolo[3,4-b]pyridine core?

Answer:

  • Electrophilic substitution : The 4-chloro group directs electrophiles to the C-5/C-7 positions due to resonance activation. For example, Vilsmeier-Haack formylation (POCl₃/DMF) selectively functionalizes C-5 .
  • Oxidative cyclization : Hydrazine intermediates undergo radical-mediated closure, with NaClO acting as a one-electron oxidant. Isotopic labeling (e.g., ¹⁵N) traces nitrogen migration during cyclization .

Q. How are impurities and by-products characterized during synthesis optimization?

Answer:

  • LC-MS/MS : Detects trace impurities (e.g., dechlorinated by-products or unreacted hydrazines) with MRM transitions. For example, a common impurity is 1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine (m/z 279.2) .
  • Crystallographic impurity profiling : Co-crystallization with reference standards (e.g., PharmaBlock’s PB00058 ) identifies lattice mismatches via PXRD.

Q. What strategies mitigate conflicting spectroscopic data (e.g., NMR vs. XRD) for structural assignments?

Answer:

  • Dynamic NMR : Variable-temperature studies resolve rotational barriers (e.g., isopropyl group rotation) causing signal splitting.
  • Complementary techniques : IR spectroscopy confirms functional groups (e.g., C–Cl stretch at ~750 cm⁻¹), while XRD validates spatial arrangements .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to balance reaction parameters (temperature, solvent polarity) for yield vs. purity trade-offs.
  • Data Reproducibility : Cross-validate computational results (DFT) with experimental dipole moments (dielectric constant measurements) .
  • Safety : Handle chlorinated intermediates in fume hoods; monitor for exotherms during NaOCl reactions .

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